molecular formula C23H24N2O5 B2598517 ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate CAS No. 888463-46-5

ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

Cat. No.: B2598517
CAS No.: 888463-46-5
M. Wt: 408.454
InChI Key: VDPDXCSLWMGIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a synthetic small molecule characterized by a benzofuran core substituted with two carbamoyl groups. The 3,4-dimethylphenyl carbamoyl moiety at the 2-position and the ethyl propanoate ester at the 3-position contribute to its unique physicochemical and pharmacological profile. Its design aligns with strategies to optimize hydrophobic interactions and metabolic stability, as seen in related therapeutic candidates .

Properties

IUPAC Name

ethyl 4-[[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-4-29-20(27)12-11-19(26)25-21-17-7-5-6-8-18(17)30-22(21)23(28)24-16-10-9-14(2)15(3)13-16/h5-10,13H,4,11-12H2,1-3H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPDXCSLWMGIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the carbamoyl group, and the esterification process. One common synthetic route involves the reaction of 3,4-dimethylphenyl isocyanate with 1-benzofuran-3-carboxylic acid, followed by esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both ester and carbamoyl groups under acidic or basic conditions:

Reaction Type Conditions Products References
Ester Hydrolysis Aqueous NaOH/HCl, refluxPropanoic acid derivative (carboxylic acid)
Carbamoyl Hydrolysis Strong base (e.g., KOH/EtOH)Corresponding carboxylic acid and 3,4-dimethylaniline

Key findings:

  • Ester hydrolysis proceeds efficiently in basic media (e.g., 1M NaOH, 80°C), yielding a water-soluble carboxylic acid.

  • Carbamoyl groups require harsher conditions (e.g., 6M HCl, 100°C) for cleavage.

Nucleophilic Substitution

The carbamoyl (-CONH-) and ester (-COO-) groups participate in nucleophilic reactions:

Target Site Nucleophile Conditions Products References
Carbamoyl nitrogenAmines, alcoholsDCC/DMAP, room temperatureUrea or carbamate derivatives
Ester carbonylGrignard reagentsAnhydrous THF, 0–5°CKetones or tertiary alcohols

Notable observations:

  • Carbamoyl groups exhibit moderate reactivity with primary amines, forming substituted ureas.

  • Ester groups react selectively with organometallic reagents to yield ketones without benzofuran ring disruption .

Cyclization and Rearrangement

The benzofuran core and adjacent substituents enable cyclization under controlled conditions:

Reaction Type Catalyst/Reagent Products References
Intramolecular cyclization PPA (polyphosphoric acid), 120°CFused tricyclic lactams
Oxidative coupling DDQ, CH₂Cl₂, rtDimerized benzofuran derivatives

Mechanistic insights:

  • Cyclization likely proceeds via activation of the carbamoyl carbonyl, facilitating ring closure.

  • Oxidative dimerization occurs at the electron-rich benzofuran ring.

Oxidation and Reduction

The benzofuran moiety and substituents undergo redox transformations:

Reaction Type Reagent Products References
Benzofuran oxidation KMnO₄, acidic H₂ORing-opened dicarboxylic acid derivatives
Ester reduction LiAlH₄, dry etherPrimary alcohol derivative

Key data:

  • Benzofuran oxidation yields maleic acid analogs under strong oxidative conditions.

  • Ester reduction requires stoichiometric LiAlH₄ to avoid over-reduction of carbamoyl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate exhibit significant anticancer properties. The benzofuran moiety is known to interact with various biological targets, leading to apoptosis in cancer cells. A study highlighted the synthesis of benzofuran derivatives that demonstrated cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further exploration of this compound in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that related compounds could inhibit pro-inflammatory cytokines, which are pivotal in chronic inflammation and autoimmune diseases. This suggests potential therapeutic uses for conditions such as rheumatoid arthritis and inflammatory bowel disease .

G Protein-Coupled Receptors

This compound may act on G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways related to cancer and inflammation. Studies have shown that the modulation of GPCRs can lead to altered cellular responses, making this compound a candidate for further research in targeted therapies .

Molecular Docking Studies

Computational studies using molecular docking have provided insights into the binding affinities of this compound with specific enzymes and receptors. These studies suggest that the compound can form stable interactions with target proteins involved in disease processes, enhancing its potential as a therapeutic agent .

Synthesis and Characterization

A detailed study on the synthesis of this compound was conducted, highlighting its structural characterization through various spectroscopic techniques such as NMR and IR spectroscopy. These methods confirmed the successful synthesis and purity of the compound, paving the way for biological testing .

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds in reducing tumor growth in animal models. These findings support the hypothesis that this compound may possess similar anticancer properties, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Data Table: Summary of Applications

Application AreaPotential UseEvidence Source
Anticancer ActivityInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
GPCR ModulationTargeting signaling pathways
Molecular DockingBinding affinity studies

Mechanism of Action

The mechanism of action of ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The European Patent Application (2023) details multiple analogs structurally related to ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate. These compounds share a core scaffold but differ in substituents, influencing their binding affinities, pharmacokinetics, and metabolic pathways. Below is a comparative analysis:

Substituent Variations on the Aromatic Ring

  • 3,4-Dimethylphenyl vs. Fluorinated Phenyl Groups: Analogs such as [(1S,2S)-2-(2,4-difluorophenyl)-1,3-dimethyl-butyl] derivatives replace the dimethylphenyl group with fluorinated aryl rings. In contrast, the 3,4-dimethylphenyl group in the target compound provides balanced hydrophobicity, favoring enclosure in lipophilic protein pockets .
  • Methoxy vs. Acetoxy/Hydroxy Pyridine Moieties: Compounds like [(1S,2S)-1-methyl-2-(o-tolyl)propyl] (2S)-2-[(3-acetoxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate feature acetylated or hydroxylated pyridine rings. Acetoxy groups may act as prodrugs, hydrolyzing in vivo to active metabolites, whereas methoxy groups offer metabolic stability.

Ester Group Modifications

  • Ethyl Propanoate vs. Methylpropanoate Esters: Analogs such as [2-[[(1S)-2-[(1S,2S)-2-(2,4-dimethylphenyl)-1-methyl-propoxy]-1-methyl-2-oxo-ethyl]carbamoyl]-4-methoxy-3-pyridyl] 2-methylpropanoate incorporate bulkier methylpropanoate esters. These groups may slow esterase-mediated hydrolysis, extending half-life. The target compound’s ethyl ester, while less sterically hindered, could exhibit faster clearance, necessitating dosage adjustments .

Binding Affinity Predictions (Glide XP Analysis)

The Glide XP scoring function highlights the importance of hydrophobic enclosures and hydrogen-bond networks. The target compound’s benzofuran core and 3,4-dimethylphenyl group likely achieve high docking scores due to complementary interactions with lipophilic protein regions. Fluorinated analogs, despite stronger dipole interactions, may suffer from reduced affinity due to higher desolvation energy costs .

Data Table: Structural and Predicted Properties

Compound Feature Target Compound Analog Example (2,4-Difluorophenyl Derivative)
Aromatic Substituent 3,4-Dimethylphenyl 2,4-Difluorophenyl
LogP (Calculated) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity)
Hydrogen-Bond Acceptors 4 5 (including F atoms)
Metabolic Stability Moderate (ethyl ester) High (methylpropanoate ester)
Glide XP Score (Predicted) -9.5 kcal/mol -8.7 kcal/mol (due to desolvation penalty)

Research Findings and Implications

  • Hydrophobic Optimization : The 3,4-dimethylphenyl group in the target compound balances lipophilicity and steric bulk, outperforming fluorinated analogs in simulated binding assays .
  • Metabolic Trade-offs: While methylpropanoate esters in analogs improve stability, they may reduce bioavailability in hydrophilic environments. The target compound’s ethyl ester offers a middle ground for early-stage testing .
  • Synthetic Feasibility : The benzofuran core simplifies synthesis compared to pyridine-based analogs, which require additional steps for functionalization .

Biological Activity

Ethyl 3-({2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Its complex structure suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H24N2O5C_{23}H_{24}N_{2}O_{5}, with a molecular weight of approximately 408.454 g/mol. It features an ethyl ester group, a benzofuran core, and a dimethylphenylcarbamoyl moiety. The IUPAC name is ethyl 4-[[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It may modulate receptor activity, impacting various signaling pathways related to cancer and viral infections .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cell lines through the inhibition of Bcl-2 proteins .

CompoundCell LineIC50 (µM)Reference
Compound 13Jurkat<10
Compound 22HT29<5
Ethyl derivativeA431Not specified

Antiviral Activity

The compound's structural features suggest potential antiviral activity. Similar compounds have been shown to inhibit viral replication by targeting viral proteases or polymerases. For example, research on benzofuran derivatives indicated significant binding affinities to SARS-CoV proteins, suggesting a potential for development as antiviral agents .

Anti-inflammatory Properties

The anti-inflammatory potential is supported by the compound's ability to inhibit pro-inflammatory cytokines and enzymes like COX and LOX. This activity is crucial for developing treatments for conditions like arthritis and other inflammatory diseases .

Case Studies

  • In vitro Studies : A study focusing on the cytotoxic effects of benzofuran derivatives demonstrated that compounds with similar structures exhibited strong growth inhibition against multiple cancer cell lines, including HT29 and Jurkat cells. The mechanism was primarily through apoptosis induction via caspase activation.
  • In vivo Studies : Animal models treated with benzofuran derivatives showed reduced tumor growth rates compared to controls. These studies highlighted the need for further investigation into the pharmacokinetics and bioavailability of these compounds.

Future Research Directions

Further research is essential to fully elucidate the biological activity of this compound. Suggested areas include:

  • Synthesis Optimization : Improving synthetic routes for better yields and purity.
  • Mechanistic Studies : Detailed studies on the interaction with specific molecular targets.
  • Clinical Trials : Initiating preclinical trials to assess safety and efficacy in vivo.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzofuran-3-carboxamide core of this compound, and how can reaction conditions be optimized to improve yields?

  • Methodology : Utilize cascade [3,3]-sigmatropic rearrangement/aromatization strategies for benzofuran ring formation, as demonstrated in benzofuran-derived natural product syntheses. Key steps include NaH-mediated coupling in THF at 0°C to stabilize intermediates . Optimize stoichiometry of reagents like NaH and THF to minimize side reactions. Monitor progress via TLC and HPLC.

Q. Which spectroscopic techniques are critical for characterizing intermediate products during synthesis?

  • Methodology : Combine 1^1H-NMR (e.g., δ 3.48–3.81 ppm for methoxy groups), IR (C=O stretches at ~1650–1700 cm1^{-1}), and mass spectrometry (ESI+ for molecular ion confirmation). Cross-reference with crystallographic data (e.g., monoclinic P21_1/c symmetry) to validate stereochemistry .

Q. How can researchers ensure purity of the final compound, particularly when dealing with polar by-products?

  • Methodology : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities. Validate purity via HPLC (≥95% peak area) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting binding interactions between this compound and enzymatic targets, such as kinases or receptors?

  • Methodology : Use the Glide XP scoring function in molecular docking studies, which incorporates hydrophobic enclosure and hydrogen-bonding motifs. Validate predictions via free-energy perturbation (FEP) or MM-GBSA calculations. Cross-check with experimental IC50_{50} values from enzymatic assays .

Q. How can X-ray crystallography resolve contradictions in proposed stereochemical configurations of the carbamoyl substituents?

  • Methodology : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data (e.g., λ = 0.71073 Å, monoclinic system, Z = 4) and refine structures using SHELX. Compare bond angles (e.g., β = 93.49°) and torsion angles with DFT-optimized models to confirm spatial arrangement .

Q. What strategies mitigate challenges in analyzing synthetic by-products from the coupling of 3,4-dimethylphenylcarbamoyl groups?

  • Methodology : Use LC-MS/MS to identify by-products (e.g., incomplete coupling or hydrolysis derivatives). For persistent impurities, redesign protecting groups (e.g., benzyloxy groups) or employ orthogonal coupling agents like HATU/DIPEA .

Q. How do solvent polarity and temperature influence the stability of the propanoate ester group during long-term storage?

  • Methodology : Conduct accelerated stability studies in DMSO, ethanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via 1^1H-NMR (ester peak integration at δ 4.1–4.3 ppm) and correlate with Arrhenius kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental enzymatic inhibition data?

  • Resolution : Re-evaluate docking poses for overlooked water-mediated interactions or protein flexibility. Use molecular dynamics (MD) simulations (>100 ns) to assess conformational changes. Experimentally validate via isothermal titration calorimetry (ITC) for ΔH and ΔS measurements .

Q. When crystallographic data conflicts with NMR-derived conformational models, what steps reconcile these differences?

  • Resolution : Compare NOESY correlations (e.g., proximity of aromatic protons) with crystallographic distances (<4 Å). Consider dynamic averaging in solution vs. static crystal packing. Use DFT calculations (B3LYP/6-31G*) to model solution-state conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.